molecular formula C10H9Cl2NO B13193649 4-(3,5-Dichlorophenyl)pyrrolidin-2-one

4-(3,5-Dichlorophenyl)pyrrolidin-2-one

Cat. No.: B13193649
M. Wt: 230.09 g/mol
InChI Key: NDMCNDHVNHJFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dichlorophenyl)pyrrolidin-2-one is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidin-2-one scaffold, a common motif in bioactive molecules, substituted with a 3,5-dichlorophenyl group. The 3,5-dichlorophenyl moiety is a recognized pharmacophore known to enhance binding affinity and selectivity in drug-target interactions, as demonstrated in its use in potent phosphodiesterase 4 (PDE4) inhibitors for respiratory research and furin inhibitors investigated for antiviral applications . The primary research value of this compound lies in its utility as a versatile synthetic intermediate for developing novel therapeutic agents. The pyrrolidin-2-one core is a privileged structure in drug discovery, present in compounds with a wide range of biological activities. Researchers can leverage this scaffold to create targeted libraries for screening against various disease models. Furthermore, the structural features of this compound make it a valuable candidate for exploring structure-activity relationships (SAR) in lead optimization campaigns, particularly in programs targeting enzyme inhibition or receptor modulation where related dichlorophenyl-containing molecules have shown promise . This product is specifically designed for laboratory research applications. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to laboratory safety protocols and consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9Cl2NO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)

InChI Key

NDMCNDHVNHJFGH-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3,5 Dichlorophenyl Pyrrolidin 2 One

Established Synthetic Routes to 4-(3,5-Dichlorophenyl)pyrrolidin-2-one

The construction of the 4-arylpyrrolidin-2-one scaffold can be achieved through various synthetic strategies. These methods focus on the formation of the five-membered heterocyclic ring and the introduction of the dichlorophenyl substituent at the C4 position.

Multi-step synthesis provides a versatile and controlled approach to complex molecules by assembling them through a sequence of individual reactions. flinders.edu.ausyrris.jp For 4-arylpyrrolidin-2-ones, a common strategy involves the formation of a linear precursor that is subsequently cyclized to form the γ-lactam ring.

One such approach is the aza-Baeyer-Villiger rearrangement. For instance, a related compound, 4-phenylpyrrolidin-2-one, can be synthesized from 3-phenylcyclobutanone. orgsyn.org In this method, the ketone is treated with an aminating agent like O-(diphenylphosphinyl)hydroxylamine (DPPH) in a solvent such as N,N-dimethylformamide (DMF). The reaction proceeds via rearrangement to insert a nitrogen atom into the cyclobutanone (B123998) ring, expanding it to the five-membered pyrrolidinone structure. orgsyn.org Adapting this for the target molecule would involve starting with 3-(3,5-dichlorophenyl)cyclobutanone. The crude product from such reactions typically requires purification by column chromatography to yield the final, pure lactam. orgsyn.org

Another general multi-step approach involves the conjugate addition of a nucleophile to an appropriate Michael acceptor, followed by functional group manipulations and cyclization. This allows for the systematic construction of the molecule, with purification of intermediates at each stage.

Table 1: Example of a Multi-Step Synthesis via Aza-Baeyer-Villiger Rearrangement

Step Reactant Reagent Product Purpose
1 3-(3,5-Dichlorophenyl)cyclobutanone O-(diphenylphosphinyl)hydroxylamine (DPPH) This compound Ring expansion and insertion of nitrogen atom

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comresearchgate.net The reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic species reacts with the substrate, and subsequent hydrolysis yields a formylated product. wikipedia.orgorganic-chemistry.org

While primarily known for formylation, the Vilsmeier-Haack reagent is a versatile tool in synthetic transformations, including cyclization and ring annulation reactions to build various heterocyclic compounds. ijpcbs.comsemanticscholar.org Its application in pyrrolidinone synthesis can be envisioned through the reaction with precursors containing activated methyl or methylene (B1212753) groups, or with specific alkene derivatives. semanticscholar.org The reaction can lead to the formation of an iminium salt intermediate which, under appropriate conditions, could undergo intramolecular cyclization to form the pyrrolidinone ring. semanticscholar.org For example, the reaction of the Vilsmeier reagent with certain activated methylene compounds can produce aminomethylene malonaldehydes, which are versatile intermediates for synthesizing other heterocyclic systems like pyrazoles. semanticscholar.org A tailored substrate could potentially be designed to cyclize into the desired γ-lactam structure following a Vilsmeier-Haack-type activation.

A highly efficient and stereoselective pathway to substituted pyrrolidinones is the nitro-Mannich/lactamization cascade reaction. acs.orgox.ac.uk This one-pot, three-component reaction provides direct access to the pyrrolidinone core. acs.org The process involves the reaction of an aldehyde (in this case, 3,5-dichlorobenzaldehyde), an amine, and an ester containing a nitro group, such as methyl 3-nitropropanoate. acs.org

The proposed mechanism begins with the reaction between the aldehyde and the amine to form an imine intermediate in situ. acs.org This imine then undergoes a nitro-Mannich reaction with the nitroester. acs.orgucl.ac.uk The resulting adduct is perfectly positioned for a subsequent and irreversible intramolecular lactamization, where the amine attacks the ester carbonyl, eliminating methanol (B129727) and forming the stable five-membered lactam ring. acs.org This cascade reaction is known for being broad in scope and often highly diastereoselective. acs.orgox.ac.uk While reactions with aromatic imines can sometimes result in lower diastereoselectivity compared to aliphatic ones, the resulting diastereomers are typically separable by chromatography. acs.org

Table 2: Nitro-Mannich/Lactamization Cascade for Pyrrolidinone Synthesis

Component 1 Component 2 Component 3 Key Steps Product
3,5-Dichlorobenzaldehyde Amine (e.g., Benzylamine) Methyl 3-nitropropanoate 1. In situ imine formation 4-(3,5-Dichlorophenyl)-5-nitropyrrolidin-2-one
2. Nitro-Mannich reaction

Creating this compound with a specific three-dimensional arrangement (stereochemistry) is crucial for its application in pharmaceuticals, where often only one enantiomer is biologically active. google.com Stereoselective synthesis can be achieved through several methods that control the formation of chiral centers. mdpi.comresearchgate.net

Asymmetric synthesis relies on introducing chirality into the reaction to favor the formation of one enantiomer over the other. sigmaaldrich.com This can be accomplished using chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Commonly used auxiliaries are derived from readily available natural sources and include structures like oxazolidinones and pseudoephedrine. sigmaaldrich.comwikipedia.org In the context of synthesizing the target molecule, a chiral auxiliary could be attached to the amine or the nitroester in the Nitro-Mannich reaction, influencing the facial selectivity of the C-C bond formation and thus controlling the stereochemistry at the newly formed chiral centers. researchgate.net

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The catalyst creates a chiral environment for the reaction. This can involve organocatalysis, where a chiral organic molecule is the catalyst, or transition metal catalysis, where a metal is complexed with a chiral ligand. acs.orgresearchgate.netnih.gov For instance, an enantioselective nitro-Mannich reaction can be catalyzed by a bifunctional organocatalyst, leading to the formation of the pyrrolidinone precursor with high enantioselectivity (e.g., 85–96% ee). acs.orgnih.gov

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process called chiral resolution can be used to separate them. mdpi.com This is a common method for obtaining optically pure compounds. google.com

A powerful and widely used technique for chiral resolution is preparative High-Performance Liquid Chromatography (HPLC) . mdpi.comresearchgate.net This method uses a column packed with a chiral stationary phase (CSP). The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral surface of the CSP. researchgate.net This differential interaction causes one enantiomer to travel through the column faster than the other, allowing them to be collected as separate, enantiomerically pure fractions. mdpi.com Common CSPs are based on polysaccharides like amylose (B160209) and cellulose, which are derivatized to enhance their chiral recognition capabilities. researchgate.net This technique can achieve very high levels of enantiomeric purity, often greater than 98% enantiomeric excess. mdpi.com

Stereoselective Synthesis of this compound

Derivatization Strategies for this compound Analogues

The development of new analogues from the this compound core is driven by the need to explore structure-activity relationships. Strategies for derivatization are focused on three main areas: functionalization of the lactam ring, modification of the aromatic ring, and the introduction of complex polycyclic systems.

The pyrrolidine (B122466) ring offers several positions for chemical modification, primarily at the nitrogen atom (N-1), the carbon adjacent to the carbonyl group (C-3), and the carbon bearing the dichlorophenyl group (C-4). While N-substitution is common (see section 2.2.4), functionalization of the carbon framework allows for the introduction of additional substituents that can modulate the compound's properties.

Chiral heterocyclic amines and alcohols are valuable building blocks in pharmaceutical synthesis. nih.gov Methodologies for introducing amino or hydroxyl groups onto the pyrrolidine ring, such as at the 3-position, are well-established. nih.gov For instance, a one-pot photoenzymatic synthesis route can be used to generate N-Boc-3-amino/hydroxy-pyrrolidine from unfunctionalized pyrrolidine. nih.gov This approach combines regioselective photooxyfunctionalization to create a pyrrolidinone intermediate, followed by stereoselective biocatalytic transamination or carbonyl reduction. nih.gov Such strategies could be adapted to introduce functionality to the 4-aryl-pyrrolidin-2-one scaffold.

Furthermore, derivatization reagents have been developed to functionalize the pyrrolidine core. A notable example is (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), created to enhance detection sensitivity and enable enantiomeric separation of chiral carboxylic acids in analytical applications. nih.gov This highlights the chemical tractability of the pyrrolidine ring for introducing diverse functional groups.

Table 1: Examples of Pyrrolidine Ring Functionalization Strategies

Strategy Description Potential Application Reference
Photoenzymatic Synthesis One-pot conversion of pyrrolidine to chiral N-Boc-protected 3-amino/hydroxypyrrolidines. Introduction of chiral hydroxyl or amino groups to the lactam ring. nih.gov
Derivatization Reagents Synthesis of functionalized aminopyrrolidines like 1-DAPAP for analytical purposes. Attachment of various moieties to the ring for specific applications. nih.gov

The 3,5-dichlorophenyl group is a common feature in pharmacologically active molecules, often contributing to binding affinity through hydrophobic and halogen-bonding interactions. nih.govscienceopen.com Modifications to this moiety can be used to fine-tune these interactions or to introduce new functionalities.

Studies on structurally related compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have explored the impact of modifying the phenyl ring. nih.gov Analogues can be synthesized by condensing appropriately substituted phenyl isocyanates with ethyl 2-mercaptoacetate, followed by base-catalyzed cyclization. nih.gov This approach allows for the introduction of different substituents onto the phenyl ring, altering its electronic and steric properties.

The 3,5-dichlorophenyl moiety has been shown to insert into newly formed binding pockets in enzymes like furin, inducing significant conformational changes. nih.govscienceopen.com The specific substitution pattern on the phenyl ring is crucial for potency and pharmacological properties. scienceopen.com Therefore, synthetic strategies that allow for variations in this pattern are essential for developing new derivatives of this compound.

Creating more rigid and three-dimensional structures through the introduction of spiro or fused rings is a widely used strategy in medicinal chemistry to enhance binding affinity and selectivity. The pyrrolidine scaffold is a versatile platform for such modifications.

Spirocyclic compounds containing a dichlorophenyl-substituted pyrrolidine ring have been synthesized. One example involves the intermolecular [3+2]-cycloaddition of an azomethine ylide with a suitable dipolarophile to create a dispiro system, such as 1′-Methyl-4′-(2,4-dichlorophenyl)-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-5′′-(thiazolo[3,2-b] researchgate.netnih.govsemanticscholar.orgtriazole). researchgate.net Another complex spiro compound, 3-(3,5-dichlorophenyl)-1'-[[4-(trifluoromethoxy)phenyl]methyl]spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine], highlights the possibility of connecting the pyrrolidine core to other heterocyclic systems via a single spiro atom. ontosight.ai

Efficient, one-pot, three-component protocols have been developed for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org These reactions can utilize heterogeneous catalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, to produce spiro-heterocycles in high yields and with high diastereoselectivity. rsc.org Fused heterocyclic systems, such as indolizinediones derived from pyroglutamic acid, can also be synthesized and subsequently transformed into various propionic acid derivatives. researchgate.net These advanced synthetic methods provide robust pathways for converting this compound into structurally complex and diverse analogues.

Table 2: Examples of Spiro and Fused Ring Syntheses

Synthesis Type Method Resulting Structure Reference
Spiro-pyrrolidine [3+2]-Cycloaddition Dispiro compound with dichlorophenyl-pyrrolidine core researchgate.net
Spiro-pyrrolidine Multi-step synthesis Spiro[furo[3,4-c]pyridine-1,4'-piperidine] ontosight.ai
Spiro-pyrrolothiazolidine One-pot, three-component reaction with nanocatalyst Stereoselective synthesis of spirocyclic pyrrolothiazolidines rsc.org

The Goldberg reaction, a copper-catalyzed N-arylation of amides, is a cornerstone method for modifying the nitrogen atom of the pyrrolidin-2-one ring. nih.gov This reaction allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical diversity of the core structure.

The efficiency of the copper-catalyzed N-arylation is highly dependent on the choice of ligand, base, and solvent. (S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, has been identified as a simple and highly efficient ligand for promoting the Goldberg-type N-arylation of amides with aryl iodides under mild conditions. semanticscholar.orgnih.gov

The reaction conditions are typically optimized to achieve high yields. For the N-phenylation of 2-pyrrolidone with aryl halides, a common catalytic system involves 5 mol% of CuI as the catalyst. nih.gov The optimal conditions often include K3PO4 as the base and DMSO as the solvent, with the reaction proceeding at around 110 °C for a few hours. nih.govsemanticscholar.org The use of a suitable ligand can significantly improve the reaction yield. nih.gov This methodology is directly applicable to this compound, enabling the synthesis of a wide array of N-aryl analogues.

Advanced Reaction Conditions and Catalytic Systems for this compound Synthesis

The synthesis of the core this compound structure and its complex derivatives benefits from advanced catalytic systems that offer high efficiency, selectivity, and sustainability.

For the construction of spirocyclic pyrrolidine derivatives, novel heterogeneous nanocatalysts have been developed. For example, L-proline functionalized manganese ferrite nanorods (MnCoCuFe2O4@L-proline) have been used as an efficient and reusable catalyst for the one-pot, three-component synthesis of spiro thiazolidines. rsc.org This system provides endo-isomers of spirocyclic pyrrolidine/pyrrolizidine/pyrrolothiazolidine derivatives in high yields and with a high level of diastereoselectivity. rsc.org The key advantages of this protocol are its green nature, high yield, and the easy recovery and reuse of the magnetic catalyst. rsc.org

In the context of N-arylation, advancements focus on developing more active and versatile copper-based catalytic systems. The impact of functional groups already present on the pyrrolidin-2-one ring on the efficiency of copper-initiated N-arylation has been studied, providing insights for optimizing reaction conditions for complex substrates. researchgate.netresearchgate.net The development of ligands derived from natural amino acids, such as L-proline, represents a move towards more sustainable and efficient catalysis in these transformations. nih.gov These advanced catalytic approaches are crucial for the efficient and selective synthesis of novel this compound analogues.

Despite a comprehensive search for experimental data on the chemical compound This compound , no specific X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy data is publicly available. Literature and database searches did not yield any published crystal structures or detailed NMR analyses for this specific molecule.

Information on structurally related compounds, such as those with different substitution patterns on the phenyl ring or other modifications to the pyrrolidinone core, is available. For instance, studies on compounds like (1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione reveal details about pyrrolidine ring conformations, which can adopt twist or envelope forms. Similarly, research on co-crystals of pyrrolidin-2-one with other molecules provides insights into potential hydrogen bonding networks and intermolecular interactions.

However, due to the strict requirement to focus solely on This compound , and the absence of specific experimental data for this compound, it is not possible to provide the detailed structural and spectroscopic analysis as outlined in the requested article structure. The generation of thorough, informative, and scientifically accurate content for each specified section and subsection is contingent on the availability of such primary data.

Advanced Structural Characterization and Spectroscopic Analysis of 4 3,5 Dichlorophenyl Pyrrolidin 2 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For 4-(3,5-Dichlorophenyl)pyrrolidin-2-one, the IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of its key structural features. The analysis of the spectra of related compounds, such as 2-pyrrolidinone (B116388) and 3,5-dichloroaniline, allows for a reliable prediction of the characteristic peaks. rsc.orgias.ac.inresearchgate.net

The most prominent absorption bands anticipated for this compound are detailed in the table below. The pyrrolidin-2-one ring is characterized by a strong carbonyl (C=O) stretching vibration, a hallmark of amides (specifically, a lactam in this case), and an N-H stretching band. rsc.orgresearchgate.net The dichlorinated phenyl ring will contribute characteristic aromatic C-H and C=C stretching vibrations, as well as a C-Cl stretching absorption. ias.ac.in

Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Functional Group Assignment Expected Intensity
~3200 N-H Stretch (Amide) Medium-Strong, Broad
~3100-3000 Aromatic C-H Stretch Medium-Weak
~2950-2850 Aliphatic C-H Stretch (CH₂) Medium
~1680 C=O Stretch (γ-Lactam) Strong
~1600-1450 Aromatic C=C Stretch Medium-Weak
~800-700 C-Cl Stretch Strong

The presence of a strong absorption band around 1680 cm⁻¹ would be indicative of the carbonyl group within the five-membered lactam ring. The N-H stretching vibration, expected around 3200 cm⁻¹, confirms the secondary amide functionality. Aromatic C=C stretching bands are anticipated in the 1600-1450 cm⁻¹ region, and the C-H stretching of the aromatic ring will likely appear between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching from the pyrrolidinone ring would be observed around 2950-2850 cm⁻¹. Finally, the carbon-chlorine bonds are expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be of primary importance. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected for the molecular ion. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a distinctive pattern of peaks for chlorine-containing ions. For a molecule with two chlorine atoms, we would expect to see three peaks for the molecular ion cluster: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 9:6:1.

The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of the pyrrolidin-2-one ring and the loss of small neutral molecules. The analysis of the mass spectra of related dichlorinated aromatic compounds and pyrrolidinone derivatives allows for the prediction of the key fragmentation pathways. nih.govmassbank.eunist.gov

Predicted Mass Spectrometry Data for this compound

m/z Fragment Assignment Notes
[M]⁺ Molecular Ion Expected to show a characteristic isotopic pattern due to the two chlorine atoms (e.g., peaks at m/z corresponding to C₁₀H₉³⁵Cl₂NO, C₁₀H₉³⁵Cl³⁷ClNO, and C₁₀H₉³⁷Cl₂NO).
[M - CO]⁺ Loss of Carbon Monoxide A common fragmentation pathway for cyclic ketones and lactams.
[M - C₃H₄O]⁺ Fragmentation of the Pyrrolidinone Ring Represents a significant portion of the heterocyclic ring.
[C₆H₃Cl₂]⁺ Dichlorophenyl Cation A stable fragment indicative of the aromatic portion of the molecule.

The observation of the correct molecular weight and the characteristic isotopic pattern for two chlorine atoms would provide strong evidence for the elemental composition of the molecule. The fragmentation pattern, showing the loss of fragments corresponding to the lactam ring and the presence of the dichlorophenyl cation, would further corroborate the proposed structure of this compound.

Computational and Theoretical Investigations of 4 3,5 Dichlorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-(3,5-Dichlorophenyl)pyrrolidin-2-one, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be performed to find the ground-state energy and the most stable conformation. mdpi.comresearchgate.netresearchgate.net

The optimization process calculates key structural parameters. Studies on similar dichlorophenyl-containing heterocyclic compounds have shown that DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. mdpi.comnih.govnih.gov For instance, the calculations would define the precise orientation of the 3,5-dichlorophenyl ring relative to the pyrrolidin-2-one ring. The resulting optimized structure is crucial for subsequent analyses like molecular docking and for understanding the molecule's steric and electronic profiles.

Table 1: Representative Geometric Parameters Calculated by DFT (Note: These are hypothetical values for illustrative purposes, based on typical findings for similar structures.)

Parameter Description Calculated Value
C=O Bond Length The length of the carbonyl bond in the pyrrolidinone ring. 1.22 Å
C-N Bond Length The length of the amide bond within the pyrrolidinone ring. 1.36 Å
C-Cl Bond Lengths The lengths of the bonds between carbon and chlorine on the phenyl ring. 1.75 Å

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would provide the energies of these orbitals. From EHOMO and ELUMO, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.commdpi.com Studies on dichlorophenyl derivatives have shown that the positions of chloro-substituents significantly influence the HOMO-LUMO gap and, consequently, the molecule's stability and reactivity. nih.gov

Table 2: Calculated Reactivity Descriptors for a Representative Dichlorophenyl-Substituted Heterocycle (Note: These are illustrative values based on computational studies of similar compounds.)

Descriptor Formula Significance Representative Value
EHOMO - Electron-donating ability -6.8 eV
ELUMO - Electron-accepting ability -1.7 eV
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability 5.1 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution 2.55 eV
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency -4.25 eV

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a potential drug molecule like this compound might interact with a biological target at the atomic level.

Docking simulations place the ligand into the binding site of a protein in various possible conformations and orientations. A scoring function is then used to estimate the strength of the interaction for each "pose." This analysis reveals the most likely binding mode of the ligand. For this compound, this would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues in the protein's active site.

For example, studies on other pyrrolidinone derivatives have used docking to elucidate their binding modes with enzymes like lipoxygenase (LOX), cyclooxygenase (COX), and influenza neuraminidase. researchgate.netnih.govnih.gov Such analyses have shown that the pyrrolidinone core can act as a scaffold, while substituents like the dichlorophenyl group can form specific interactions that anchor the ligand in the binding pocket. Docking might reveal, for instance, that the carbonyl oxygen of the pyrrolidinone ring acts as a hydrogen bond acceptor, while the dichlorophenyl group fits into a hydrophobic pocket of the target protein. nih.gov

Beyond predicting the binding pose, docking algorithms provide a score that estimates the binding affinity (e.g., in kcal/mol), which is related to the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. plos.org By docking this compound against various protein targets, researchers can predict its potential biological activity and specificity. For example, docking against different enzyme subtypes can help predict whether the compound is likely to be a selective inhibitor. Molecular docking studies on similar chlorophenyl compounds have successfully predicted their potential as inhibitors of targets like telomerase. nih.gov

Table 3: Illustrative Molecular Docking Results for a Pyrrolidinone Derivative Against Various Protein Targets

Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 1CVU -8.5 Tyr385, Arg120
Lipoxygenase (LOX) 1IK3 -7.9 His523, Ile857
Neuraminidase 2BAT -7.2 Arg371, Tyr406

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for this compound, a dataset of structurally similar pyrrolidinone derivatives with known biological activities (e.g., anticonvulsant activity) would be required. nih.govresearchgate.net For each compound in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors can encode various aspects of the molecule, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov QSAR studies on antiarrhythmic and anticonvulsant pyrrolidinone derivatives have identified that descriptors related to molecular shape, connectivity, and electronic properties are often crucial for activity. nih.govmdpi.com The resulting QSAR model could predict the activity of this compound and suggest modifications to its structure—such as altering the substitution pattern on the phenyl ring—to enhance its desired biological effect. The predictive power of a QSAR model is typically validated using internal (cross-validation) and external test sets of compounds. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity is a cornerstone of modern computational drug discovery, enabling the screening of virtual libraries and the prioritization of compounds for synthesis and testing. nih.govarxiv.org For a compound like this compound, these models are typically built using machine learning algorithms, such as neural networks, to establish a relationship between the chemical structure and a specific biological outcome. nih.govnih.gov This process, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, is founded on the principle that the biological activity of a substance is a function of its molecular structure. zsmu.edu.ua

The creation of a robust predictive model involves several key stages. Initially, a dataset of compounds with known biological activities, structurally related to the pyrrolidinone scaffold, is compiled. nih.gov For each compound, a set of numerical representations of its structure, known as molecular descriptors, is calculated. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. The model is then trained on this dataset to learn the complex, non-linear correlations between the descriptors and the observed biological activity. nih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds like this compound based solely on their calculated descriptors. arxiv.org These models serve as powerful tools for identifying promising new drug candidates and optimizing lead compounds. arxiv.org

Correlation of Molecular Descriptors with Biological Outcomes

Molecular descriptors are numerical values that encode different facets of a molecule's structure and properties. The correlation of these descriptors with biological outcomes is the fundamental basis of QSAR modeling. zsmu.edu.uaresearchgate.net For this compound, a range of descriptors would be calculated to build a comprehensive molecular profile. These can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. The presence of two chlorine atoms on the phenyl ring significantly influences the electronic landscape of the molecule, which can be critical for receptor-ligand interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molar refractivity (CMR) provide insight into the volume and polarizability of the compound, which are key for understanding how it fits into a biological target's binding site. researchgate.net

Hydrophobicity Descriptors: Hydrophobicity, often quantified by ClogP (the calculated logarithm of the partition coefficient), is crucial for a molecule's pharmacokinetic properties, including absorption and distribution. researchgate.net

By systematically analyzing these descriptors against experimental data from a series of related pyrrolidinone compounds, researchers can identify which molecular features are positively or negatively correlated with a specific biological activity. For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances its activity, while increased steric bulk is detrimental. This understanding guides the rational design of new analogues with improved potency and selectivity.

Table 1: Examples of Molecular Descriptors and Their Relevance

Descriptor CategorySpecific DescriptorRelevance to Biological Activity
Hydrophobicity ClogPInfluences membrane permeability, protein binding, and overall pharmacokinetics.
Steric Molar Refractivity (CMR)Relates to molecular volume and polarizability, affecting binding site complementarity. researchgate.net
Electronic Half-wave potential (E I ½)Provides information on the molecule's redox properties, which can be crucial for its mechanism of action. researchgate.net
Topological Wiener IndexDescribes molecular branching and connectivity, which can impact receptor fit.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide detailed insights into its conformational stability and dynamic behavior. nih.gov The simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule behaves in a simulated environment, such as in aqueous solution. nih.gov

By tracking the atomic coordinates over time, MD simulations can explore the molecule's conformational landscape, identifying the most stable (lowest energy) three-dimensional structures and the energy barriers between different conformations. nih.gov This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. The pyrrolidine (B122466) ring itself is known for its non-planar "pseudorotation," and MD simulations can map this dynamic behavior. nih.gov Furthermore, if the biological target is known, MD simulations of the ligand-protein complex can be performed to assess the stability of the binding pose, identify key intermolecular interactions, and understand the dynamic nature of the recognition process. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This method maps the electron distribution of a molecule in a crystal to define a unique surface, known as the Hirshfeld surface. The properties of this surface are then used to analyze close contacts between neighboring molecules. nih.gov

For this compound, this analysis would reveal the nature and extent of various non-covalent interactions that stabilize its solid-state structure. scirp.org The analysis generates two-dimensional "fingerprint plots" that summarize all the intermolecular contacts. mdpi.comnih.gov Different types of interactions appear in distinct regions of the plot, allowing for their quantification. Key interactions for this molecule would likely include:

H···H contacts: Typically the most abundant interactions, representing van der Waals forces. nih.gov

O···H/H···O contacts: Indicative of hydrogen bonding, likely involving the carbonyl oxygen and the amine hydrogen of the pyrrolidinone ring. nih.gov

Cl···H/H···Cl contacts: Interactions involving the chlorine atoms.

C···H/H···C contacts: General van der Waals interactions.

Table 2: Hypothetical Hirshfeld Surface Interaction Contributions for this compound

Intermolecular ContactPercentage Contribution to Hirshfeld Surface (%)
H···H50.5
C···H/H···C22.8
O···H/H···O10.2
Cl···H/H···Cl9.5
N···H/H···N4.0
Other3.0

In Silico Biological Activity Prediction (e.g., PASS Software)

In silico tools provide a rapid and cost-effective means of predicting the biological activity of a compound before its synthesis. biorxiv.org One widely used tool is the PASS (Prediction of Activity Spectra for Substances) software. genexplain.comgenexplain.com PASS predicts a wide spectrum of biological activities for a given chemical structure based on a structure-activity relationship (SAR) knowledge base derived from a vast number of known biologically active compounds. researchgate.netgenexplain.com

For this compound, a PASS analysis would generate a list of potential pharmacological effects, mechanisms of action, and even toxic or adverse effects. biorxiv.org The prediction for each activity is given as two probabilities:

Pa (Probability to be active): The probability that the compound possesses a particular activity. genexplain.com

Pi (Probability to be inactive): The probability that the compound does not possess that activity. genexplain.com

Typically, activities for which Pa is greater than Pi are considered possible for the compound. genexplain.com This approach allows researchers to identify potential new applications for existing compounds and to prioritize novel structures for further investigation based on a promising predicted activity profile. biorxiv.orggenexplain.com

Table 3: Illustrative PASS Prediction Results for this compound

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Anticonvulsant0.7850.012
Anxiolytic0.6900.025
Monoamine oxidase B inhibitor0.6550.041
Neuroprotective0.5800.063
Antifungal0.5100.089
CYP3A4 inhibitor0.4500.115

Preclinical Biological Activities and Mechanistic Studies of 4 3,5 Dichlorophenyl Pyrrolidin 2 One and Its Derivatives

In Vitro Studies on Cellular and Molecular Targets

A comprehensive review of published scientific literature and patent databases did not yield specific preclinical data regarding the direct inhibitory activity of 4-(3,5-Dichlorophenyl)pyrrolidin-2-one or its closely related derivatives on Src Kinase, Epidermal Growth Factor Receptor (EGFR), or Human Epidermal Growth Factor Receptor 2 (HER-2). While some complex molecules incorporating a dichlorophenyl moiety have been investigated as kinase inhibitors, their core structures are not sufficiently related to the pyrrolidin-2-one scaffold to be included within the strict scope of this review. google.comgoogle.com Therefore, the potential for this specific class of compounds to act as inhibitors of these kinases remains uncharacterized in publicly available research.

Derivatives featuring the 3,5-dichlorophenyl moiety have been identified as potent inhibitors of furin, a proprotein convertase involved in the maturation of numerous proteins. Although these inhibitors possess a (3,5-dichlorophenyl)pyridine core rather than a pyrrolidin-2-one ring, they represent the most structurally relevant derivatives with well-characterized activity against this protease.

Biochemical and structural studies revealed that these compounds inhibit furin through a sophisticated induced-fit mechanism. nih.govnih.gov Upon binding, the inhibitor prompts a significant conformational change in the enzyme's active-site cleft. This rearrangement involves the flipping of a key tryptophan residue (Trp254) by approximately 180°, which exposes a previously buried hydrophobic pocket. nih.govresearchgate.net The 3,5-dichlorophenyl group of the inhibitor then inserts into this newly formed pocket, establishing extensive hydrophobic interactions that drive the potent inhibition. nih.gov This binding mechanism is consistent with observed slow off-rate binding kinetics, indicating a long residence time of the inhibitor on the enzyme. nih.gov

The inhibitory potency of several (3,5-dichlorophenyl)pyridine derivatives against furin has been quantified using in vitro assays, demonstrating activity in the low nanomolar range. nih.gov

Compound IC50 (nM) vs. Furin (TGFβ-derived substrate) IC50 (nM) vs. Furin (S-protein-derived substrate)
Compound 1 2.3 1.1
Compound 2 1.3 0.8
Compound 3 1.8 Not Reported
Compound 4 2.6 Not Reported
Compound 5 78.0 Not Reported

Data sourced from ACS Chemical Biology. nih.gov

The this compound scaffold is a subject of interest for its potential as a reductase inhibitor. Molecular docking studies have been performed to investigate the interaction of derivatives with enoyl-acyl carrier protein (ENR) reductase, also known as InhA, a crucial enzyme in Mycobacterium tuberculosis. Specifically, the compound 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide was used as a reference ligand to investigate the binding pocket of the InhA enzyme. nih.gov

While direct enzymatic inhibition data for this specific compound is not detailed, related studies on pyrrole (B145914) derivatives have shown dual inhibitory potential against both Dihydrofolate Reductase (DHFR) and ENR reductase. nih.gov This approach of targeting two essential enzymes is a strategy for developing new antibacterial and antitubercular agents. nih.gov The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of DNA precursors and certain amino acids, ultimately halting cell growth. nih.gov The investigation of dichlorophenyl-pyrrolidinone derivatives in this context is based on their structural potential to fit within the active sites of these reductase enzymes.

Derivatives of pyrrolidine (B122466) containing a chlorophenyl moiety have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1 and PARP-2, which are key enzymes in the DNA damage repair process. nih.govnih.gov A series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus, functionalized with a 3-(4-chlorophenyl)-3-oxopropyl group on the pyrrolidine nitrogen, demonstrated significant inhibitory activity. nih.gov

Structure-activity relationship (SAR) analysis of these derivatives revealed that the presence of a phenyl ketone and a three-carbon atom chain linking it to the pyrrolidine ring were optimal for high potency. nih.gov Several compounds from this series exhibited IC50 values in the low nanomolar range against both PARP-1 and PARP-2. nih.gov

Compound ID R Group PARP-1 IC50 (nM) PARP-2 IC50 (nM)
5cc 4-Chlorophenyl 8.8 1.6
5ch 2-Fluorophenyl 9.9 1.5
5ci 3-Fluorophenyl 6.8 1.3
5cj 4-Fluorophenyl 5.0 1.2
5co 4-Methylphenyl 10.1 1.6
5cp 4-Methoxyphenyl 5.8 1.4

Data sourced from Molecules (2019). nih.gov

Novel arylpiperazine derivatives of pyrrolidin-2-one have been synthesized and evaluated for their binding affinity to α-adrenoceptors. nih.gov These studies have identified compounds with high affinity and selectivity for α1-adrenoceptors, indicating their potential as antagonists at these sites. bibliotekanauki.plnih.gov The α1-adrenergic receptors, which include subtypes α1A, α1B, and α1D, are G protein-coupled receptors that mediate physiological responses to adrenaline and noradrenaline, particularly in the cardiovascular system and smooth muscle. amegroups.cnwikipedia.org

Compounds containing a chlorophenyl group linked to a piperazine (B1678402) ring, which is itself attached to the pyrrolidin-2-one core via a propyl chain, have shown notable affinity. For example, 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one displayed a high affinity for the α1-adrenoceptor. nih.gov Another derivative, 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one, was identified as a potent α1A-adrenoceptor antagonist with a 152-fold functional preference for the α1A subtype over the α1B subtype. bibliotekanauki.pl Functional bioassays confirmed that these compounds act as antagonists, with some showing selectivity for the α1D and α1A subtypes over the α1B subtype. nih.gov

Compound Phenyl Substitution Target Receptor Binding Affinity (pKi)
Compound 7 2-chloro-phenyl α1-Adrenoceptor 7.13
Compound 18 4-chloro-phenyl α2-Adrenoceptor 7.29

Data sourced from Pharmacological Reports (2010). nih.gov

Cell Line Based Assays (Non-human)

In vitro studies using various cell lines form the foundation of understanding the biological potential of pyrrolidinone derivatives. These assays have demonstrated a range of activities from inhibiting cancer cell growth to combating microbial pathogens.

Derivatives of the pyrrolidine scaffold have been a subject of interest in oncology research for their ability to inhibit the proliferation of cancer cells. researchgate.net For instance, certain 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, which are related to the pyrrolidinone structure, have shown promising antiproliferative activity against multiple human cancer cell lines. mdpi.com One derivative, cis-4m, demonstrated moderate to high activity against H1299 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines, showing a degree of selectivity in its action. mdpi.com

Similarly, novel 4-imidazolidinone derivatives, which share a five-membered heterocyclic ring structure, were found to inhibit the growth of cervical (HeLa), colorectal (HCT116), and glioblastoma (U87) tumor cells. mdpi.com The antiproliferative effect of these compounds is often dose-dependent. Structurally analogous piperidone derivatives have also been investigated. The compound 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone, notable for its dichlorinated phenyl groups, exhibited cytotoxicity across a range of human cancer cell lines including breast, pancreatic, leukemia, lymphoma, and colon cancer, with effective concentrations in the low micromolar to nanomolar range.

Table 1: Antiproliferative Activity of Selected Pyrrolidine Derivatives and Analogs

Compound Class Specific Derivative/Analog Cancer Cell Line(s) Observed Effect
3,4-dihydro-2H-pyrrole-2-carbonitrile cis-4m H1299, HT-29, MDA-MB-231 Moderate to high antiproliferative activity. mdpi.com
4-Imidazolidinone Compound 9r HCT116, HeLa, U87 Inhibition of tumor cell growth. mdpi.com
Piperidone Analog 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone Breast, Pancreatic, Leukemia, Lymphoma, Colon Cytotoxicity in low µM to nM range.

The pyrrolidinone core is a structural feature in various compounds exhibiting antimicrobial properties. nih.gov Synthetic derivatives have been evaluated against a spectrum of pathogenic bacteria and fungi, often showing moderate to excellent activity. rdd.edu.iqmdpi.com

A study involving a series of novel spiropyrrolidines tethered with thiochroman-4-one (B147511) moieties demonstrated significant antibacterial and antifungal effects. mdpi.com Several of these compounds were found to be more potent against certain Gram-negative bacteria than standard antibiotics like Amoxicillin and Ampicillin, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 125 µg/mL. mdpi.com The inclusion of a thiochromanone moiety appeared to be important for enhancing the antimicrobial action. mdpi.com

Other research on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone also reported moderate antimicrobial activities against selected bacterial and fungal species, with MIC values ranging from 16 to 256 µg/mL. scispace.com These findings underscore the potential of the pyrrolidine ring as a scaffold for the development of new antimicrobial agents. nih.govscispace.com

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound Class Test Organisms Activity (MIC)
Spiropyrrolidines with Thiochroman-4-one Gram-negative bacteria (e.g., P. aeruginosa) 64-125 µg/mL. mdpi.com
Spiropyrrolidines with Thiochroman-4-one Fungi Moderate to excellent activity. mdpi.com
Pyrrolidine-2,5-dione derivatives Bacteria (S. aureus, V. cholerae) & Fungi 16-256 µg/mL. scispace.com
N-substituted Pyrrolidine-2-ones E. coli, S. aureus, S. epidermis, Klebsiella sp. Moderate activity at 500-1000 µg/ml. rdd.edu.iq

A primary mechanism behind the antiproliferative activity of many pyrrolidinone-related compounds is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Dysregulation of apoptosis is a hallmark of cancer, and compounds that can trigger this process are valuable therapeutic candidates. mdpi.com

Studies on 2-thioxoimidazolidin-4-one derivatives, for example, showed potent cytotoxic effects against liver cancer (HepG2) cells by inducing apoptosis. mdpi.com One promising compound triggered a 19-fold increase in apoptosis compared to control cells and arrested the cell cycle in the G2/M phase. mdpi.com The apoptotic mechanism was found to involve the mitochondria-dependent pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, certain 4-imidazolidinone derivatives induce apoptosis in colorectal cancer cells through a mechanism dependent on reactive oxygen species (ROS) and subsequent activation of the caspase pathway. mdpi.com The pro-apoptotic activity is often confirmed by observing the externalization of phosphatidylserine (B164497) on the cell membrane and changes in mitochondrial membrane potential. mdpi.com

Biochemical Pathway Modulation

Delving deeper into the mechanism of action, research has identified specific biochemical pathways that are modulated by these heterocyclic compounds, leading to the observed cellular effects.

The generation of reactive oxygen species (ROS) is a key event in the induction of apoptosis by several classes of anticancer agents. nih.gov ROS are highly reactive chemical species that, at high levels, can cause significant damage to cellular components, leading to oxidative stress and cell death. nih.gov

Several studies have linked the cytotoxic effects of pyrrolidinone analogs to the accumulation of intracellular ROS. mdpi.com For instance, the anticancer activity of a novel 4-imidazolidinone derivative (compound 9r) in colorectal cancer cells was shown to be mediated by ROS accumulation. This increase in ROS activates the JNK signaling pathway, which in turn triggers the caspase cascade, culminating in apoptosis. mdpi.com The use of an ROS scavenger, N-acetyl-l-cysteine (NAC), was able to suppress the apoptosis induced by the compound, confirming the central role of oxidative stress in its mechanism of action. mdpi.com This ROS-dependent mechanism has been observed for other natural and synthetic compounds that induce apoptosis in cancer cells. nih.gov

Mitochondria play a crucial role in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. researchgate.netnih.gov

Pyrrolidine derivatives and their analogs have been shown to induce mitochondrial membrane depolarization as part of their mechanism for inducing cell death. researchgate.net For example, novel pyrrolidine-aminophenyl-1,4-naphthoquinones were found to cause a loss of mitochondrial membrane potential in leukemia cells, which preceded caspase activation and apoptosis. researchgate.net Similarly, a phenyl-pyrrolidine derivative was identified as an inhibitor of the mitochondrial permeability transition pore (mPTP), an event closely linked to mitochondrial depolarization and cell death. researchgate.net The collapse of the mitochondrial membrane potential is a critical step that often commits the cell to apoptosis and is a target for many anticancer compounds. nih.gov

Advanced Glycation End Product (AGE) Formation Inhibition

Advanced Glycation End Products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. nih.gov The accumulation of AGEs is implicated in the development and progression of various degenerative diseases, including diabetes and its complications, atherosclerosis, and Alzheimer's disease. nih.govresearchgate.net Consequently, the inhibition of AGE formation is a significant therapeutic target. researchgate.netmdpi.com

Based on available scientific literature, no studies have been published detailing the specific inhibitory activity of this compound on the formation of Advanced Glycation End Products. Research on other chemical classes has identified various compounds, such as polyphenols and flavonoids, that can inhibit AGE formation through mechanisms like trapping reactive dicarbonyl intermediates or exerting strong antioxidant effects. nih.govnih.govnih.gov However, the potential for this compound to act in a similar capacity has not been investigated.

In Vivo Studies in Animal Models (Non-human)

Antiarrhythmic Activity in Rodent Models

While direct studies on this compound are not available, extensive research has been conducted on other novel pyrrolidin-2-one derivatives, demonstrating their potent antiarrhythmic properties in various rodent models. mdpi.comnih.gov These studies suggest that the pyrrolidin-2-one scaffold is a promising structure for the development of new antiarrhythmic drugs. mdpi.commdpi.com

The primary mechanism of action for the observed antiarrhythmic effects in these derivatives is believed to be the blockade of α1-adrenergic receptors. nih.govmdpi.com Several derivatives, including S-61, S-73, and S-75, have shown significant prophylactic and therapeutic activity specifically in adrenaline-induced arrhythmia models in rats. nih.govmdpi.commdpi.com This model is relevant as it mimics arrhythmias caused by high levels of catecholamines.

In the adrenaline-induced arrhythmia model, pretreatment with these compounds (prophylactic activity) effectively prevented the occurrence of extrasystoles, atrioventricular blocks, and bradycardia, thereby reducing animal mortality. mdpi.commdpi.com When administered after the induction of arrhythmia (therapeutic activity), the compounds were able to quickly restore normal sinus rhythm. mdpi.commdpi.com Notably, the prophylactic antiarrhythmic activity of derivative S-75 was reported to be stronger than that of carvedilol, a reference drug with α1-adrenolytic properties. mdpi.com

However, the antiarrhythmic activity of these derivatives appears to be specific to the arrhythmogenic trigger. For instance, compound S-75 showed no significant activity in models of arrhythmia induced by aconitine (B1665448) or calcium chloride, nor in a post-reperfusion arrhythmia model in isolated rat hearts. nih.govmdpi.com Similarly, derivatives S-61 and S-73 were not effective against aconitine- or calcium chloride-induced arrhythmias. mdpi.com Another derivative, EP-40, demonstrated antiarrhythmic activity in barium chloride-induced arrhythmia and in a rat coronary artery ligation-reperfusion model. nih.govnih.gov

Table 1: Summary of Antiarrhythmic Activity of Pyrrolidin-2-one Derivatives in Rodent Models

Derivative Animal Model Arrhythmia Induction Agent Observed Activity Proposed Mechanism
S-75 Rat Adrenaline Prophylactic & Therapeutic α1-Adrenoceptor Blockade
Rat Aconitine, Calcium Chloride No Significant Activity -
Isolated Rat Heart Post-reperfusion No Significant Activity -
S-61 Rat Adrenaline Prophylactic & Therapeutic α1-Adrenoceptor Blockade
Rat Aconitine, Calcium Chloride No Significant Activity -
S-73 Rat Adrenaline Prophylactic & Therapeutic α1-Adrenoceptor Blockade
Rat Aconitine, Calcium Chloride No Significant Activity -
EP-40 Rat Barium Chloride Antiarrhythmic Adrenolytic & Antioxidant Properties
Rat Coronary Artery Ligation-Reperfusion Antiarrhythmic Adrenolytic & Antioxidant Properties

Antioxidant Effects in Biological Systems

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to numerous pathological conditions. mdpi.com While in vivo antioxidant studies specifically for this compound have not been reported, research into related compounds suggests that the pyrrolidin-2-one chemical class may possess antioxidant capabilities.

For instance, the antiarrhythmic effect of the derivative EP-40 is suggested to be related not only to its adrenolytic properties but also to a significant antioxidant effect. nih.govnih.gov This indicates a potential multifactorial mechanism where scavenging of free radicals could contribute to its cardioprotective actions. Other research has focused on the in vitro antioxidant potential of various pyrrolidin-2-one derivatives. Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been assessed for their antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Additionally, other series of synthesized pyrrolidin-2-one and 3-pyrroline-2-one (B142641) derivatives have been screened for their free radical scavenging ability using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.gov

Although these in vitro findings point towards a potential for antioxidant activity within this class of compounds, comprehensive in vivo studies in animal models to confirm these effects and elucidate their physiological relevance, particularly for this compound, are lacking in the current literature.

Tumor Growth Inhibition in Preclinical Animal Models

The pyrrolidin-2-one scaffold is a component of various compounds investigated for anticancer activity. nih.govrdd.edu.iq However, no preclinical studies evaluating the specific effect of this compound on tumor growth in animal models were identified.

Research on other complex derivatives has shown that the pyrrolidin-2-one core can be incorporated into molecules with significant antitumor potential. A series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were designed as multi-target tyrosine kinase receptor inhibitors. mdpi.com These compounds showed a significant capacity to inhibit the proliferation of various cancer cells in vitro and demonstrated high inhibitory potency against VEGFR-2 and PDGFRβ, key receptors involved in tumor angiogenesis, which is essential for solid tumor growth and metastasis. mdpi.com

In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were tested for cytotoxicity against several human cancer cell lines, with some compounds showing selectivity and EC50 values in the low micromolar range against prostate cancer and melanoma cell lines. nih.gov Furthermore, a review of the pyrrolidine scaffold highlighted derivatives that were found to induce apoptosis in cancer cells through mechanisms involving intracellular reactive oxygen species (ROS)-mediated caspase-3 activation. nih.gov

While these findings underscore the potential of the pyrrolidin-2-one structure as a basis for designing new anticancer agents, they are based on in vitro cell line studies or involve more complex derivatives. There is currently no direct evidence from in vivo animal models to support the tumor growth inhibitory activity of the specific compound this compound.

Structure Activity Relationship Sar Studies for 4 3,5 Dichlorophenyl Pyrrolidin 2 One Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 4-phenylpyrrolidin-2-one derivatives is highly sensitive to the nature and position of substituents on both the phenyl ring and the pyrrolidinone core. Modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties by influencing factors such as hydrophobicity, electronic distribution, and steric interactions with the biological target.

Halogenation is a key strategy used to modulate the biological activity of phenyl-substituted compounds. nih.gov In the context of pyrrolidin-2-one analogues, the presence, number, and position of halogen atoms on the phenyl ring are critical determinants of efficacy.

Research on related phenethylamine (B48288) structures shows that adding a 4-chloro substituent consistently increases potency for certain transporters, such as the serotonin (B10506) transporter (SERT). nih.gov This enhancement is attributed to changes in the molecule's electronic properties and hydrophobicity. nih.govresearchgate.net Studies on peptoids, which are peptide mimics, have demonstrated a clear correlation between the halogenation of phenyl rings and increased antimicrobial activity. nih.gov The activity was observed to rise with the size of the halogen, from fluorine to iodine, suggesting that increased hydrophobicity and altered self-assembly properties are key drivers of the biological effect. nih.gov For instance, the 3,4-dichlorophenyl moiety is a common feature in high-affinity ligands for sigma receptors. nih.gov The 3,5-dichloro substitution pattern on the core compound suggests a specific requirement for electron-withdrawing groups at these positions to optimize interaction with its target.

Compound/Modification Observation Potential Implication
4-Chloro substitution on phenethylaminesIncreased potency at SERT nih.govEnhanced target interaction
Halogenated peptoids (F, Cl, Br, I)Antimicrobial activity increases with halogen size (F < Cl < Br < I) nih.govIncreased hydrophobicity improves biological effect
3,4-Dichlorophenyl groupsFeature in high-affinity sigma receptor ligands nih.govSpecific substitution pattern is crucial for affinity

This table is interactive. Click on the headers to sort the data.

The introduction of alkyl and aryl groups at various positions on the pyrrolidin-2-one scaffold can significantly impact biological activity by introducing steric bulk and modifying lipophilicity.

In the englerin series of natural products, the presence of a 4-alkyl group was found to be important for activity. nih.gov While removing the methyl group (4-desmethyl englerin A) reduced potency by an order of magnitude, replacing it with larger alkyl groups like ethyl and isopropyl resulted in analogues with comparable activity to the parent compound. nih.gov This suggests that an alkyl group at this position may help enforce a specific, active conformation required for target binding. nih.gov Similarly, in a series of 1,3,4-oxadiazole (B1194373) derivatives, substituting the aryl ring with a 4-methyl group was associated with optimal activity, whereas replacement with hydrogen or a bulkier tert-butyl group led to a decrease in potency. mdpi.com These findings highlight that the size and location of alkyl substituents are critical and must be optimized for effective target engagement.

Incorporating diverse functional groups such as sulfonyl, hydroxyl, and methoxy (B1213986) moieties introduces opportunities for new hydrogen bonding, polar, and ionic interactions, which can profoundly affect a compound's binding affinity and specificity.

Functional Group Example Scaffold Observed Effect/Potential Role
Hydroxyl (-OH)4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one nih.govCan act as a hydrogen bond donor/acceptor, potentially increasing binding affinity.
Methoxy (-OCH3)4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one nih.govModifies polarity and can participate in hydrophobic or polar interactions.
Sulfonamide (-SO2NHR)Pyrrolidine (B122466) sulfonamide derivatives nih.govActs as a key pharmacophoric feature for enzyme inhibition (e.g., DPP-IV).

This table is interactive. Click on the headers to sort the data.

Stereochemical Influence on Biological Potency and Selectivity

The pyrrolidine ring is a non-planar, saturated heterocycle, and its carbon atoms can be stereogenic centers. researchgate.netnih.gov The specific three-dimensional arrangement of substituents (stereochemistry) is a critical factor that dictates how a molecule interacts with enantioselective biological targets like proteins and enzymes. researchgate.net Different stereoisomers of the same compound can exhibit vastly different biological profiles, with one isomer often being significantly more potent or selective than others. This is because the precise spatial orientation of functional groups must match the complementary geometry of the target's binding site for optimal interaction. researchgate.net For example, in the development of potent MDM2 inhibitors based on a spirooxindole-pyrrolidine scaffold, the specific stereochemistry at three chiral centers ('3'R, '4'S, '5'R) was essential for achieving high binding affinity. nih.gov

Pharmacophore Elucidation for Pyrrolidin-2-one Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. physchemres.org For the pyrrolidin-2-one scaffold, pharmacophore models help to define the key structural requirements for activity. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. physchemres.org For example, a pharmacophore model for a series of cholinesterase inhibitors based on a 1,3,4-oxadiazole scaffold identified that the heterocycle can participate in hydrogen bonding interactions with receptors. mdpi.com The pyrrolidin-2-one moiety itself, with its carbonyl group (a hydrogen bond acceptor) and N-H group (a hydrogen bond donor), is a common feature in pharmacophores designed for various targets. nih.gov Elucidating the pharmacophore helps guide the rational design of new, more potent analogues by ensuring that proposed structures retain the necessary features for target recognition.

Correlation between Molecular Structure and Target Binding

The ultimate biological activity of a compound is determined by its ability to bind to a specific target and modulate its function. SAR studies aim to correlate specific structural features with the types and strengths of interactions within the target's binding site. For pyrrolidine-based inhibitors, the P1 fragment, which includes the pyrrolidine ring, is often crucial for binding in the S1 pocket of enzymes. bohrium.com

Molecular docking studies on various inhibitors have shown that stable hydrogen-bonding interactions are often essential for stabilizing the ligand within the binding pocket. researchgate.net The 3,5-dichloro substitution on the phenyl ring of 4-(3,5-Dichlorophenyl)pyrrolidin-2-one likely contributes to favorable hydrophobic and potentially halogen-bonding interactions with nonpolar residues in the binding site. nih.gov Furthermore, steric factors and the orientation of nitrogen lone pairs can play a major role in receptor binding. nih.gov A deep understanding of these structure-binding relationships allows medicinal chemists to fine-tune molecular structures to enhance affinity and selectivity for the intended biological target.

Preclinical Pharmacological Evaluation and Adme Aspects Non Human of 4 3,5 Dichlorophenyl Pyrrolidin 2 One Derivatives

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life and clearance of a compound. nih.gov These studies typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govspringernature.com

The primary objective of these studies for 4-(3,5-Dichlorophenyl)pyrrolidin-2-one derivatives would be to determine their intrinsic clearance (CLint). This is achieved by incubating the compound with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and human donors. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The key parameters obtained from these studies include the in vitro half-life (t½) and the intrinsic clearance. A high in vitro clearance suggests that the compound is rapidly metabolized, which could lead to a short half-life and low bioavailability in vivo. Conversely, a low clearance indicates greater metabolic stability.

For illustrative purposes, a hypothetical data table for a this compound derivative is presented below. This table demonstrates the type of data generated in such a study.

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse2527.7
Rat4515.4
Dog6011.6
Monkey5213.3
Human5811.9

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Conceptual Pharmacokinetic Property Evaluation in Preclinical Models

Based on the in vitro data and the physicochemical properties of the this compound scaffold, a conceptual evaluation of its pharmacokinetic profile in preclinical models can be formulated.

The absorption of a compound following oral administration is a key determinant of its bioavailability. For a compound like this compound, its lipophilicity, as influenced by the dichlorophenyl group, would suggest good passive diffusion across the intestinal membrane. However, factors such as solubility and potential for efflux by transporters like P-glycoprotein would need to be experimentally determined.

The distribution of the compound throughout the body is influenced by its plasma protein binding and its ability to penetrate tissues. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be metabolized and excreted. The presence of the pyrrolidin-2-one ring and the dichlorophenyl moiety would influence the binding affinity to plasma proteins such as albumin.

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and potential for drug-drug interactions. For this compound derivatives, several metabolic routes can be anticipated based on their chemical structure.

Oxidation: The aromatic dichlorophenyl ring is susceptible to hydroxylation mediated by CYP enzymes. The position of hydroxylation would be influenced by the directing effects of the chlorine atoms. The pyrrolidin-2-one ring can also undergo oxidation.

Hydrolysis: The amide bond within the pyrrolidin-2-one ring could be subject to hydrolysis, leading to ring-opening and the formation of a gamma-amino acid derivative.

To definitively identify the metabolites, in vitro studies using liver microsomes or hepatocytes would be conducted, followed by analysis with high-resolution mass spectrometry. Further in vivo studies in preclinical species like rats would involve the administration of the compound and subsequent analysis of plasma, urine, and feces to identify the major circulating and excreted metabolites.

A hypothetical summary of potential metabolic pathways is provided below:

Metabolic PathwayPotential Metabolite StructureEnzyme Family Involved
Aromatic HydroxylationHydroxylated dichlorophenyl groupCytochrome P450
Lactam HydrolysisRing-opened gamma-aminobutyric acid derivativeAmidases/Hydrolases
N-dealkylation (if substituted)Removal of substituent on the pyrrolidine (B122466) nitrogenCytochrome P450

This table represents potential metabolic pathways and is for conceptual understanding.

Future Directions and Research Opportunities for 4 3,5 Dichlorophenyl Pyrrolidin 2 One in Chemical Biology and Medicinal Chemistry

Rational Design of Novel Analogues

The rational design of novel analogues of 4-(3,5-Dichlorophenyl)pyrrolidin-2-one would be a primary focus for future research. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. For this compound, several modifications could be systematically explored:

Substitution on the Phenyl Ring: The 3,5-dichloro substitution pattern on the phenyl ring is a key feature. Analogues could be synthesized with alternative halogen substitutions (e.g., fluoro, bromo) or with other electron-withdrawing or electron-donating groups at various positions on the ring. This would help to elucidate the role of the electronic and steric properties of the phenyl substituent in target binding and activity.

Modification of the Pyrrolidin-2-one Core: The lactam ring itself offers opportunities for modification. N-alkylation or N-arylation could be explored to introduce new interaction points and modulate the compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, substitutions at the 3- and 5-positions of the pyrrolidin-2-one ring could be investigated to probe the surrounding binding pocket of a potential biological target.

Stereochemistry: The carbon at the 4-position of the pyrrolidin-2-one ring is a chiral center. The synthesis of individual enantiomers and diastereomers (if other chiral centers are introduced) would be essential to determine if the biological activity is stereospecific, which is a common feature for many drugs.

These rationally designed analogues would be synthesized and subjected to biological screening to build a comprehensive SAR profile, guiding the development of more potent and selective compounds.

Exploration of New Biological Targets and Pathways

A critical area of future research for This compound is the identification and validation of its biological targets and the pathways it modulates. Phenotypic screening, where the effect of the compound on cell behavior is observed without prior knowledge of the target, could be an initial step. This could be followed by target deconvolution techniques such as:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Chemical Proteomics: Using clickable photoaffinity probes derived from the parent compound to covalently label its targets in a complex biological system.

Computational Target Prediction: Utilizing in silico methods to predict potential protein targets based on the compound's structure.

The pyrrolidin-2-one nucleus is found in compounds with a wide range of activities, including antibacterial, antifungal, anticancer, and anticonvulsant effects. rdd.edu.iq Therefore, screening This compound against a diverse panel of biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), could uncover novel therapeutic applications. Once a target is identified, further studies would be needed to elucidate the mechanism of action and its role in relevant biological pathways.

Advanced Synthetic Methodologies for Enhanced Accessibility

The development of efficient and scalable synthetic routes is paramount for the exploration and potential future development of This compound and its analogues. While general methods for the synthesis of 4-arylpyrrolidin-2-ones exist, optimizing these for this specific compound and its derivatives would be a key research objective. Potential areas for advancement include:

Catalytic Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure forms of the compound, which is crucial for studying stereospecific biological activities.

Novel Cyclization Strategies: Exploring new chemical reactions to construct the pyrrolidin-2-one ring with the desired 4-aryl substitution pattern in a more efficient and atom-economical manner.

Flow Chemistry: Utilizing continuous flow technologies for a safer, more efficient, and scalable synthesis, which would be particularly important for any future large-scale production.

Improving the accessibility of This compound and its analogues through innovative synthetic methodologies would significantly accelerate the pace of research in this area.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics Technologies)

A modern drug discovery and development campaign for This compound would heavily rely on the integration of multidisciplinary approaches.

Chemoinformatics: Computational tools can be used to build predictive models for the activity and properties of designed analogues. Virtual screening of large compound libraries against a putative target, guided by the structure of This compound , could identify new hit compounds. Molecular docking and molecular dynamics simulations could provide insights into the binding mode of the compound with its target at an atomic level.

Omics Technologies: Transcriptomics (RNA-seq), proteomics, and metabolomics could be employed to understand the global cellular response to treatment with the compound. This can help in elucidating the mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.

By combining computational and experimental high-throughput techniques, researchers can make more informed decisions and accelerate the process of optimizing this chemical scaffold.

Potential as Lead Compounds for Further Preclinical Development

Should initial studies reveal a promising biological activity and a well-defined mechanism of action, This compound could serve as a valuable lead compound for further preclinical development. This would involve a series of optimization steps to improve its drug-like properties:

Potency and Selectivity: Fine-tuning the structure to maximize on-target activity while minimizing off-target effects.

Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the body at an effective concentration and for an appropriate duration.

In Vivo Efficacy: Testing the optimized analogues in relevant animal models of disease to demonstrate their therapeutic potential.

The journey from a lead compound to a clinical candidate is long and challenging, but the unique structural features of This compound may offer a promising starting point for the development of novel therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.